molecular formula C11H9BrO4 B8763644 Methyl 7-bromo-5-methoxybenzofuran-2-carboxylate

Methyl 7-bromo-5-methoxybenzofuran-2-carboxylate

Cat. No.: B8763644
M. Wt: 285.09 g/mol
InChI Key: WTPVYHUBVCARLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-bromo-5-methoxybenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrO4 and its molecular weight is 285.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9BrO4/c1-14-7-3-6-4-9(11(13)15-2)16-10(6)8(12)5-7/h3-5H,1-2H3

InChI Key

WTPVYHUBVCARLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(O2)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing 3-Bromo-2-hydroxy-5-methoxy-benzaldehyde (94.7 g, 0.410 mol) and dimethyl bromomalonate (103 g, 0.492 mol) in toluene (1.2 L) was added freshly powdered potassium carbonate (85 g, 0.615 mol) and tetra-n-butylammonium bromide (13.2 g, 0.041 mol). The reaction was heated at reflux under a Dean-Stark trap for 48 h. The reaction was concentrated and the residue dissolved with dichloromethane (−0.5 L) and filtered through Celite, washing with dichloromethane (˜0.5 L). The filtrate was washed with 1 L of 1M sodium hydroxide and water (2×1 L). The organic phase was then passed through a 400 g pad of silica gel washing with dichloromethane (˜1 L) and the filtrate was concentrated to give the desired benzofuran (64 g, 56%) as an orange solid, mp 107–111° C. 1H NMR δ (CDCl3) 7.50 (s, 1H), 7.23 (d, 1H), 7.03 (d, 1H), 3.98 (s, 3H), 3.82 (s, 3H).
Quantity
94.7 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
13.2 g
Type
catalyst
Reaction Step Two
Yield
56%

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